molecular formula C4H8OS2 B1235834 S-Methyl 2-propene-1-sulfinothioate CAS No. 3736-98-9

S-Methyl 2-propene-1-sulfinothioate

Cat. No.: B1235834
CAS No.: 3736-98-9
M. Wt: 136.2 g/mol
InChI Key: ZIMQNNOENLFVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyl 2-propene-1-sulfinothioate, also known as alls(O)sme, belongs to the class of organic compounds known as thiosulfinic acid esters. These are organic compounds containing an ester of thiosulfinic acid with the general structure RS(=S)OR' (R, R'=alkyl, aryl). This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in onion-family vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

3736-98-9

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

3-methylsulfanylsulfinylprop-1-ene

InChI

InChI=1S/C4H8OS2/c1-3-4-7(5)6-2/h3H,1,4H2,2H3

InChI Key

ZIMQNNOENLFVMT-UHFFFAOYSA-N

SMILES

CSS(=O)CC=C

Canonical SMILES

CSS(=O)CC=C

Synonyms

2-propenesulfinothioic acid S-methyl ester
AllS(O)SMe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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